molecular formula C8H7N3O3 B11903765 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 197367-68-3

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B11903765
CAS No.: 197367-68-3
M. Wt: 193.16 g/mol
InChI Key: VFCWWYYDIFIVTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields.

Industrial Production Methods

This would likely involve the use of large-scale reactors and precise control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, as effective antitumor agents. These compounds exhibit selective cytotoxicity against various cancer cell lines. A study emphasized the structural modifications that enhance their anticancer properties, demonstrating that the introduction of specific functional groups can significantly improve their efficacy against tumors .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Inhibitors targeting this enzyme are being explored for their therapeutic potential in treating acute myelogenous leukemia and other malignancies. The binding interactions of this compound with DHODH have been characterized through crystallography, revealing insights into its mechanism of action .

Antimicrobial Properties

Recent studies have also investigated the antimicrobial activity of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Photophysical Properties

The unique photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable for applications in material science. They have been studied for their potential use as fluorophores in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify their electronic properties through structural variations opens up avenues for designing materials with tailored functionalities .

Crystal Engineering

The tendency of these compounds to form well-defined crystals with interesting supramolecular properties can be exploited in crystal engineering. Their ability to form hydrogen bonds and π-π stacking interactions can lead to novel crystal structures with enhanced stability and performance in various applications .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved the efficiency and yield of these compounds, facilitating the exploration of their biological activities .

Case Studies

StudyFocusFindings
Study 1 Antitumor ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study 2 Enzyme InhibitionCharacterized binding mode with DHODH; effective inhibition leading to reduced cell proliferation in leukemia models .
Study 3 Antimicrobial ActivityShowed significant activity against Staphylococcus aureus and Escherichia coli .
Study 4 Material ScienceExplored photophysical properties; potential applications in OLED technology highlighted .

Mechanism of Action

The mechanism of action of 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    7-Oxo-6-ethoxycarbonyl-4,7-dihydropyrazolo[1,5-a]pyrimidine: Similar structure but with an ethoxycarbonyl group.

    4,7-Dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Lacks the methyl group at the 5-position.

    2-Aryl-6-RC(=O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles: Contains aryl and carbonitrile groups.

Uniqueness

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 197367-68-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₇N₃O₃
  • Molecular Weight : 193.16 g/mol
  • Structure : The compound features a fused bicyclic structure that is characteristic of pyrazolo[1,5-a]pyrimidines.

Synthesis

The synthesis of this compound can be achieved through various methodologies, including microwave-assisted reactions and multi-component synthesis techniques. These methods have been optimized to enhance yield and purity while minimizing reaction times.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit notable anticancer properties. For instance:

  • In vitro Studies : The compound has been tested against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (colon cancer). Results indicated a significant reduction in cell viability, particularly at concentrations around 100 µM. The compound exhibited structure-dependent activity with certain derivatives showing enhanced potency compared to others .
CompoundCell LineIC50 (µM)Comments
5-Methyl-7-oxo derivativeA54966Notable cytotoxicity
5-Nitrothiophene derivativeA54945Selective against resistant strains

Antimicrobial Activity

The antimicrobial efficacy of 5-Methyl-7-oxo derivatives has also been explored:

  • Pathogen Testing : The compound demonstrated activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests potential for development as an antimicrobial agent targeting resistant pathogens .

Anti-inflammatory Properties

Research indicates that pyrazolo[1,5-a]pyrimidine compounds may possess anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines and pathways such as NF-kB/AP-1 signaling, which are crucial in inflammatory responses .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that specific substitutions on the pyrazolo ring significantly influenced cytotoxicity against cancer cells while maintaining low toxicity in non-cancerous cells .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties of the compound against clinically significant pathogens. It was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential application in treating infections caused by resistant strains .

Properties

CAS No.

197367-68-3

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-4-2-7(12)11-6(9-4)3-5(10-11)8(13)14/h2-3,10H,1H3,(H,13,14)

InChI Key

VFCWWYYDIFIVTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C(=O)O

Origin of Product

United States

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